[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride
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Overview
Description
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-Fluoropiperidin-4-yl]methanol hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common synthetic route involves the fluorination of a piperidine derivative followed by reduction and tosylation . The reaction conditions often include the use of cinchona alkaloid-derived catalysts and chiral HPLC for separation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce different alcohol derivatives .
Scientific Research Applications
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [cis-3-Fluoropiperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it effective in modulating biological activities . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[cis-3-Fluoropiperidin-4-yl]methanol: This compound is similar but lacks the hydrochloride group.
[trans-3-Fluoropiperidin-4-yl]methanol: This isomer has a different spatial arrangement of atoms.
[3-Fluoropiperidin-4-yl]methanol: This compound does not specify the cis or trans configuration.
Uniqueness
[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. These properties make it particularly valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(3-fluoropiperidin-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOQWWVTBYQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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